[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sugammadex is synthesized through a multi-step process involving the modification of gamma-cyclodextrin. This modification increases the cavity size, allowing for greater encapsulation of the rocuronium molecule .
Industrial Production Methods: The industrial production of sugammadex involves large-scale synthesis and purification processes. The preparation method includes the use of specific reagents and conditions to ensure the high purity and yield of the final product . The process is carefully monitored to maintain the quality and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Sugammadex primarily undergoes complexation reactions with steroidal neuromuscular blocking agents such as rocuronium and vecuronium . It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its stable structure.
Common Reagents and Conditions: The primary reagent involved in the reaction with sugammadex is the neuromuscular blocking agent (rocuronium or vecuronium). The reaction occurs under physiological conditions, typically in the bloodstream after intravenous administration .
Major Products Formed: The major product formed from the reaction of sugammadex with rocuronium or vecuronium is a stable, water-soluble complex that inactivates the neuromuscular blocking agent .
Scientific Research Applications
Sugammadex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Sugammadex works by directly encapsulating and binding to rocuronium or vecuronium, forming a stable complex that inactivates these neuromuscular blocking agents . This process reduces the concentration of free rocuronium or vecuronium in the plasma, creating a concentration gradient that favors the movement of these agents from the neuromuscular junction into the plasma . As a result, the neuromuscular blockade is rapidly reversed, allowing the muscles to function normally again .
Comparison with Similar Compounds
Sugammadex is unique in its ability to selectively bind and inactivate steroidal neuromuscular blocking agents. Similar compounds include:
Neostigmine: Unlike sugammadex, neostigmine works by inhibiting acetylcholinesterase, increasing the concentration of acetylcholine at the neuromuscular junction. This indirect mechanism can lead to various side effects and is less specific compared to sugammadex.
Edrophonium: Similar to neostigmine, edrophonium inhibits acetylcholinesterase but has a shorter duration of action.
Sugammadex stands out due to its direct mechanism of action, rapid onset, and fewer side effects compared to these traditional acetylcholinesterase inhibitors .
Properties
CAS No. |
16222-49-4 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C17H23NO4/c1-5-8-20-10-14(22-17(18)19)11-21-16-9-13(4)6-7-15(16)12(2)3/h1,6-7,9,12,14H,8,10-11H2,2-4H3,(H2,18,19) |
InChI Key |
NUNDVWLZTMCSSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |
Synonyms |
1-(2-Propynyloxy)-3-(2-isopropyl-5-methylphenoxy)-2-propanol carbamate |
Origin of Product |
United States |
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